molecular formula C12H18N2O2 B6597517 Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate CAS No. 887410-44-8

Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate

Cat. No.: B6597517
CAS No.: 887410-44-8
M. Wt: 222.28 g/mol
InChI Key: NMHSQRMCDIMJJI-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a carboxylate ester group at position 5, an ethyl substituent at position 2, and an isopropyl group at position 4 of the pyrimidine ring. Pyrimidine-based compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-10-13-7-9(12(15)16-6-2)11(14-10)8(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHSQRMCDIMJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887410-44-8
Record name ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of ethyl acetoacetate with ethylamine and isopropylamine under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or thiolated pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Studied for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to downstream effects on cellular pathways, such as the inhibition of DNA synthesis in the case of antiviral or anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate 4-methyl, 2-phenyl C₁₄H₁₄N₂O₂ 242.27 High lipophilicity (XLogP3 = 2.5)
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-trifluoromethyl C₈H₇F₃N₂O₂ 220.15 Enhanced electrophilicity for fluorinated drug intermediates
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxyphenyl, 2-thioxo C₁₅H₁₈N₂O₃S 306.38 Hydrogen-bonding capacity (H-bond donor = 1) for crystal engineering
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate 2-benzylamino, 4-methyl C₁₅H₁₇N₃O₂ 271.31 Potential kinase inhibition due to amino group
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-chloro, 2-methylthio C₈H₉ClN₂O₂S 232.68 Versatile intermediate for nucleophilic substitutions

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Chloro (Cl) and methylthio (SMe) groups at position 4 (e.g., ) enhance electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, the isopropyl group in the target compound may sterically hinder such reactions.
  • Trifluoromethyl (CF₃) groups (e.g., ) increase metabolic stability and lipophilicity, whereas the ethyl and isopropyl groups in the target compound likely prioritize steric bulk over electronic effects.

Hydrogen-Bonding and Solubility: Hydroxyphenyl (e.g., ) or amino groups (e.g., ) improve aqueous solubility via H-bonding. The absence of polar groups in the target compound suggests lower solubility, aligning with its higher predicted lipophilicity.

Biological Activity: Benzylamino-substituted derivatives (e.g., ) show promise in kinase inhibition, while thioxo analogs (e.g., ) are explored for antithyroid or antioxidant applications. The target compound’s biological profile remains speculative but could align with agrochemical candidates due to its lipophilic substituents.

Biological Activity

Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring with various substituents that enhance its biological activity. The compound's molecular formula is C12_{12}H17_{17}N1_{1}O2_{2}, with a molecular weight of approximately 207.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor by mimicking natural substrates, thereby blocking active sites and disrupting cellular functions such as DNA synthesis. This mechanism is particularly relevant in antiviral and anticancer applications.

Therapeutic Potential

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for treating bacterial and fungal infections. In studies, the compound demonstrated effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus .

Antimicrobial Activity

A study conducted on derivatives of pyrimidine compounds, including this compound, revealed promising antimicrobial activity. The synthesized compounds were screened against several microorganisms, showing significant inhibition rates. The results are summarized in the following table:

CompoundMicroorganism TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundC. albicans12

These findings suggest that the compound's structural features contribute to its ability to inhibit microbial growth effectively.

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities of this compound have shown its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation. For instance, it has been studied for its inhibitory effects on enzymes involved in nucleotide metabolism, which are crucial for viral replication .

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